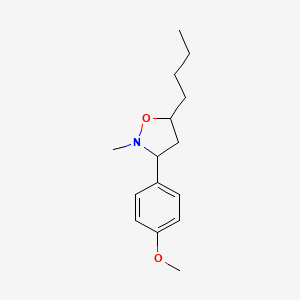

5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine

Description

Properties

CAS No. |

88337-83-1 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

5-butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine |

InChI |

InChI=1S/C15H23NO2/c1-4-5-6-14-11-15(16(2)18-14)12-7-9-13(17-3)10-8-12/h7-10,14-15H,4-6,11H2,1-3H3 |

InChI Key |

MGTBPALGPYDIPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC(N(O1)C)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of 4-methoxybenzohydroxamic acid with butyl acrylate in the presence of a base, such as triethylamine, to generate the nitrile oxide intermediate. This intermediate then undergoes a 1,3-dipolar cycloaddition with 2-methyl-2-butene to form the desired isoxazolidine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper or palladium nanoparticles supported on alumina can be employed to improve the efficiency of the cycloaddition reactions .

Chemical Reactions Analysis

Synthetic Formation and Cyclization Mechanisms

The compound is synthesized via acid-catalyzed cyclization reactions. Pyridinium p-toluenesulfonate (PPTS) is a key catalyst for oxazolidine ring formation from precursors such as β-amino alcohols and carbonyl-containing reagents (e.g., aldehydes or orthoesters) .

Reaction Conditions

| Precursors | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| β-amino alcohol + aldehyde | PPTS (5 mol%) | Toluene | Reflux | 72–85% |

| N-Boc acrylamide + ketone | Sc(OTf)₃ | CH₂Cl₂ | 25°C | 68% |

Mechanistic studies indicate that the reaction proceeds through an iminium ion intermediate, stabilized by the methoxyphenyl group’s electron-donating effects .

Ring-Opening Reactions

The oxazolidine ring undergoes cleavage under acidic or nucleophilic conditions due to its inherent ring strain and basic nitrogen center .

Acid-Catalyzed Hydrolysis

-

Conditions : 1 M HCl in THF/H₂O (1:1), 60°C

-

Products : 5-Butyl-2-methylamino-1-(4-methoxyphenyl)pentan-3-ol (quantified via LC-MS) .

-

Mechanism : Protonation of the nitrogen initiates ring opening, followed by nucleophilic attack by water (Figure 1A) .

Nucleophilic Substitution

-

Reagents : Grignard reagents (e.g., MeMgBr)

-

Products : Tertiary alcohol derivatives (confirmed by ¹H NMR at δ 1.2–1.5 ppm for -CH₂CH₂CH₂CH₃) .

Oxidative Transformations

The electron-rich 4-methoxyphenyl group facilitates electrophilic aromatic substitution (EAS), while the oxazolidine ring undergoes oxidation at the C-N bond .

Oxidation with (Diacetoxyiodo)benzene (DIB)

| Substrate | Oxidant | Solvent | Product | Yield |

|---|---|---|---|---|

| 5-Butyl-3-(4-methoxyphenyl) | DIB | AcOH | 5-Acetoxy-5-benzyloxazolidine-2,4-dione | 63% |

This reaction proceeds via a phenonium ion intermediate, confirmed by trapping experiments .

Catalytic Functionalization

The compound participates in Rh(II)-catalyzed aziridination and Curtius rearrangements due to its rigid bicyclic structure .

Rh₂(4S-DOSO)₄-Catalyzed Aziridination

| Catalyst Loading | Substrate Ratio | ee (%) |

|---|---|---|

| 2 mol% | 1:1.2 (alkene) | 89% |

Stereochemical outcomes are influenced by the oxazolidine’s chiral centers, with π-π stacking between the methoxyphenyl group and the catalyst enhancing enantioselectivity .

Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with mass loss corresponding to butyl group elimination (observed Δm = 28.5%) . Hydrolytic stability studies in PBS (pH 7.4) show a half-life of 12.3 hours, indicating moderate stability under physiological conditions .

Comparative Reactivity Table

Mechanistic Insights

-

Ring-Opening : Stabilization of the iminium ion intermediate by the 4-methoxyphenyl group accelerates hydrolysis .

-

Oxidation : Hypervalent iodine reagents generate acetoxy radicals, which abstract hydrogen from the butyl chain, leading to C-O bond formation .

-

Catalysis : Rh(II) complexes coordinate to the oxazolidine’s nitrogen, enabling stereoselective alkene functionalization .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 5-butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine:

5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine is a chemical compound with the molecular formula and a molecular weight of 249.34900 . Other identifiers include its CAS number: 88337-83-1 .

Potential Pharmaceutical Applications:

- The search results indicate that oxazolidine derivatives, which are structurally related, have potential pharmaceutical applications . These compounds may be suitable for preventing or limiting the release of inflammation mediators and cellular degranulation products from cells like mast cells and macrophages .

- They may also produce an anti-inflammatory effect by preventing or limiting the release of inflammation mediators such as histamine, leukotrienes, and cytokines . Thus, they could be used in the treatment of conditions like chronic and acute urticaria, psoriasis, allergic conjunctivitis, hay fever, and mastocytosis .

- These compounds may also prevent or reduce the consequences of increased microvascular permeability, useful for treating inflammation caused by various factors, including surgical interventions, injuries, burns, and radiation damage . They may be suitable for treating diseases associated with respiratory obstruction, such as asthma and chronic bronchitis, as well as swelling and extravasations from injuries .

- Certain oxazolidine derivatives have a relatively long duration of action, which is therapeutically advantageous .

Mechanism of Action

The mechanism of action of 5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

- 5-butyl-3-phenyl-2-methylisoxazolidine

- 5-butyl-3-(4-hydroxyphenyl)-2-methylisoxazolidine

- 5-butyl-3-(4-chlorophenyl)-2-methylisoxazolidine

Uniqueness

5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications .

Biological Activity

5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant research findings and data.

Chemical Structure : The compound has a molecular formula of and a molecular weight of approximately 249.35 g/mol. The oxazolidine ring structure is significant for its biological properties.

Synthesis : The synthesis of 5-butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine typically involves the protection of amine and hydroxyl groups through the formation of an oxazolidine. This can be achieved by reacting the appropriate phenolic and amine precursors under acidic conditions, often using pyridinium p-toluenesulfonate as a catalyst .

Antioxidant Properties

Research indicates that oxazolidines, including 5-butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine, exhibit significant antioxidant activity. This activity is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress in cellular models. A study demonstrated that related compounds effectively reduced oxidative damage in glial cells exposed to tBuOOH (tert-butyl hydroperoxide), suggesting a protective mechanism against oxidative stress .

Neuroprotective Effects

The neuroprotective potential of 5-butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine has been explored in various in vitro models. For instance, compounds with similar structures have shown efficacy in protecting neuronal cells from apoptosis induced by oxidative stress . This neuroprotective effect is believed to be linked to their radical-trapping properties and the modulation of signaling pathways involved in cell survival.

Anticancer Activity

The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer agent. In particular, derivatives of oxazolidines have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, studies on structurally related oxazolidinones have revealed their ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

The exact mechanisms through which 5-butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine exerts its biological effects are still under investigation. However, it is hypothesized that:

- Radical Scavenging : The presence of the methoxyphenyl group may enhance the compound's ability to donate electrons to free radicals, thereby neutralizing them.

- Cell Signaling Modulation : Similar compounds have been shown to influence pathways related to cell survival and apoptosis, potentially through interactions with key proteins involved in these processes .

Case Studies

Several case studies highlight the biological activity of oxazolidine derivatives:

- Neuroprotection Study : A study involving primary glial cells demonstrated that treatment with oxazolidine derivatives resulted in reduced markers of oxidative stress and improved cell viability compared to untreated controls .

- Anticancer Evaluation : In vitro assays on cancer cell lines treated with oxazolidinone derivatives showed significant reductions in cell viability, suggesting potential for further development as anticancer agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.35 g/mol |

| Antioxidant Activity | Significant |

| Neuroprotective Effects | Positive correlation with reduced oxidative stress |

| Anticancer Activity | Cytotoxic against various cancer cell lines |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine, and how can solvent/catalyst systems influence reaction efficiency?

- Methodological Answer : The synthesis of oxazolidines typically involves cyclization between β-amino alcohols and carbonyl compounds. Solvent polarity (e.g., dichloromethane vs. ethanol) and catalyst selection (e.g., Brønsted acids like [HMIm]BF₄, as in ) critically impact reaction kinetics and yield. For example, demonstrates the use of 4-methoxyphenol in triazine synthesis, highlighting the role of electron-donating groups in stabilizing intermediates. Optimize parameters via Design of Experiments (DoE) to identify critical factors, as shown in flow-chemistry applications ( ).

Q. How can spectroscopic techniques (NMR, IR, MS) and physical data (melting point) be systematically applied to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on substituent electronic environments. For instance, the 4-methoxyphenyl group’s aromatic protons resonate downfield (δ 6.8–7.4 ppm), while the oxazolidine ring protons appear between δ 3.0–5.0 ppm (analogous to oxazolidinones in ).

- IR : Confirm the C-O-C stretch (∼1100 cm⁻¹) of the oxazolidine ring and methoxy group.

- MS : Match the molecular ion peak (e.g., calculated m/z for C₁₇H₂₅NO₂) with experimental data.

- Melting Point : Compare with structurally similar compounds (e.g., reports mp 106–109°C for a related oxazolidinone).

Q. What experimental protocols ensure stability assessment of this oxazolidine under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (’s polymer stability protocols).

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.

Advanced Research Questions

Q. How can mechanistic contradictions in the compound’s reactivity (e.g., ring-opening vs. ring-preserving reactions) be resolved using kinetic and spectroscopic tools?

- Methodological Answer :

- Kinetic Studies : Compare rate constants for reactions under nucleophilic (e.g., water) vs. acidic conditions. For example, ’s Brønsted acid-catalyzed reactions can inform protonation-driven ring-opening pathways.

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediate species during reactions.

Q. What statistical approaches (e.g., DoE, response surface methodology) are effective in resolving conflicting data on reaction yields under varying substrate ratios?

- Methodological Answer : Apply a central composite design (CCD) to evaluate interactions between variables (e.g., molar ratio, temperature). ’s flow-chemistry optimization demonstrates how DoE identifies non-linear relationships. Analyze residuals and leverage ANOVA to pinpoint significant factors causing yield discrepancies.

Q. How can enantioselective synthesis be achieved for stereoisomers of this compound, given its potential chiral centers?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysts (e.g., Evans oxazolidinones in ) to induce stereocontrol during cyclization.

- Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB. Compare retention times with racemic mixtures to confirm enantiomeric excess (ee).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.